molecular formula C5H5BrS2 B13076373 (4-Bromothiophen-2-yl)methanethiol

(4-Bromothiophen-2-yl)methanethiol

Katalognummer: B13076373
Molekulargewicht: 209.1 g/mol
InChI-Schlüssel: JJFMZLGLNKPDAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromothiophen-2-yl)methanethiol: is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.13 g/mol . This compound is known for its unique properties and has gained attention in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromothiophen-2-yl)methanethiol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .

Wissenschaftliche Forschungsanwendungen

Chemistry: (4-Bromothiophen-2-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of electronic materials.

Wirkmechanismus

The mechanism of action of (4-Bromothiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and activity, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

    (4-Bromothiophen-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanethiol group.

    (4-Bromothiophen-2-yl)acetonitrile: This compound features a nitrile group instead of a methanethiol group.

Uniqueness: (4-Bromothiophen-2-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C5H5BrS2

Molekulargewicht

209.1 g/mol

IUPAC-Name

(4-bromothiophen-2-yl)methanethiol

InChI

InChI=1S/C5H5BrS2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2

InChI-Schlüssel

JJFMZLGLNKPDAW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1Br)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.